Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

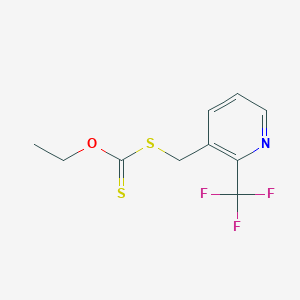

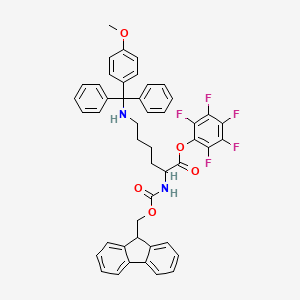

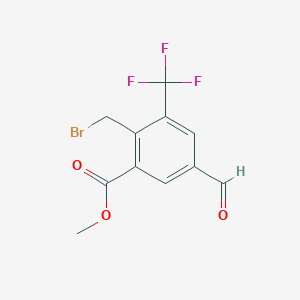

Fmoc-Lys(Mmt)-OPfp is a derivative of lysine, a building block used in peptide synthesis . It is particularly useful for the synthesis of branched peptides and peptides modified at the lysine side-chain . The side-chain Mmt group can be selectively removed in the same manner as Mtt with 1% TFA in DCM .

Synthesis Analysis

Fmoc-Lys(Mmt)-OPfp is synthesized using a continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, and nanomaterials in a standard Fmoc solid-phase peptide synthesis . The differentially protected Fmoc-Lys(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Mmt)-OPfp is complex, with an empirical formula of C41H40N2O5 . The molecule has a molecular weight of 640.77 .Chemical Reactions Analysis

The side-chain Mmt group of Fmoc-Lys(Mmt)-OPfp can be selectively removed in the same manner as Mtt with 1% TFA in DCM . This property makes it an excellent derivative for the synthesis of branched peptides and peptides modified at the lysine side-chain .Physical And Chemical Properties Analysis

Fmoc-Lys(Mmt)-OPfp is a powder form substance . It is used in peptide synthesis and has an amine functional group . The storage temperature recommended for Fmoc-Lys(Mmt)-OPfp is 2-8°C .Scientific Research Applications

- Application : Researchers use it to construct complex peptide sequences, including those with modified lysine side chains. The Mmt (4-methoxytrityl) group on the lysine side chain allows for selective removal during peptide assembly .

- Method : The Mmt group can be removed using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or other milder conditions, leaving the Mtt group intact .

- Application : When other protecting groups (such as Mtt) interfere with peptide synthesis, Fmoc-Lys(Mmt)-OPfp provides an alternative. It couples well using base-mediated methods like PyBOP®/DIPEA .

Solid-Phase Peptide Synthesis (SPPS) and Branched Peptides

Orthogonal Building Blocks

Future Directions

Fmoc-Lys(Mmt)-OPfp is a useful building block for the preparation of branched and cyclic peptides or the modification of peptides with dye labels, biotin, or many particular functional groups . Its future directions could involve its use in the development of new strategies for diagnosis and treatment of diseases through targeted drug delivery techniques .

Mechanism of Action

Target of Action

Fmoc-Lys(Mmt)-OPfp, also known as Fmoc-L-Lys(Mmt)-OPfp, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. The role of Fmoc-Lys(Mmt)-OPfp is to add a lysine residue to the peptide chain while protecting the side-chain amino group of the lysine .

Mode of Action

Fmoc-Lys(Mmt)-OPfp interacts with its targets (amino acids in a peptide chain) through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino end of the lysine during peptide bond formation. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added . The Mmt group protects the side-chain amino group of the lysine during synthesis and can be selectively removed under certain conditions .

Biochemical Pathways

The use of Fmoc-Lys(Mmt)-OPfp affects the biochemical pathway of peptide synthesis. It allows for the addition of a lysine residue to the peptide chain without reacting with the side-chain amino group. This is particularly useful in the synthesis of branched peptides and peptides modified at the lysine side-chain .

Pharmacokinetics

The compound’s stability, reactivity, and the conditions under which it is used can impact its effectiveness in peptide synthesis .

Result of Action

The result of Fmoc-Lys(Mmt)-OPfp’s action is the successful addition of a lysine residue to a peptide chain with the side-chain amino group protected. This allows for further modifications to be made to the peptide without unwanted side reactions .

Action Environment

The action of Fmoc-Lys(Mmt)-OPfp is influenced by environmental factors such as temperature, solvent, and pH. For instance, the compound is typically stored at 2-8°C . The choice of solvent can also impact the efficiency of the peptide synthesis process .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYYVGROLNAODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H39F5N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Mmt)-OPfp | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)